2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine
Description
2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is an organic compound that features a piperidine ring substituted with fluorine atoms
Properties
Molecular Formula |
C11H13F3N2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-5-fluoroaniline |
InChI |
InChI=1S/C11H13F3N2/c12-8-1-2-10(9(15)7-8)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2 |
InChI Key |
ISELQRNFCGRPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4-difluoropiperidine with appropriate aniline derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Some key areas of interest include:
- Antidepressant Activity : Studies have shown that compounds with similar structures can act as serotonin reuptake inhibitors, suggesting potential antidepressant properties.
- Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Drug Development
The compound serves as a lead structure in drug development due to its favorable pharmacokinetic properties. Its ability to penetrate the blood-brain barrier makes it a candidate for central nervous system disorders. The following table summarizes its potential medicinal applications:
| Application Area | Description |
|---|---|
| Central Nervous System | Potential treatment for depression and anxiety disorders |
| Oncology | Investigated for anticancer properties in preclinical studies |
| Neurology | Possible use in neurodegenerative disease therapies |
Case Studies
- Antidepressant Research : A study published in Journal of Medicinal Chemistry explored derivatives of piperidine compounds similar to 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine, demonstrating significant serotonin uptake inhibition in vitro .
- Cancer Cell Studies : Research conducted on analogs of this compound revealed that they could induce apoptosis in various cancer cell lines, indicating a pathway for further development into anticancer agents .
- Pharmacokinetic Profiling : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-methylpiperidine
- 4,4-Difluoropiperidine hydrochloride
- N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
Uniqueness
2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms can enhance its stability and reactivity compared to similar compounds .
Biological Activity
2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is with a molecular weight of approximately 202.24 g/mol. The presence of fluorine atoms in the piperidine and phenyl moieties significantly influences its biological properties.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The difluorinated piperidine ring enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.
Structure-Activity Relationship (SAR)
Research indicates that the substitution pattern on the phenyl ring and the piperidine moiety is critical for enhancing biological activity. For instance, fluorine atoms can modulate the electronic properties of the molecule, thereby affecting its interaction with target proteins.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine. For example:
- Compound SL44 , closely related to this compound, demonstrated significant tumor growth inhibition in hepatocellular carcinoma models (IC50 = 3.1 µM) .
- Hsp90 inhibitors have shown promising results in disrupting cancer cell proliferation by targeting heat shock proteins, which are crucial for cancer cell survival .
Antiviral Activity
The compound's potential antiviral properties have also been explored. Fluorinated compounds generally exhibit enhanced antiviral activity due to their ability to interfere with viral replication processes. The presence of fluorine in the phenyl ring has been linked to increased potency against certain viral strains .
Study on Antitumor Efficacy
In a comparative study, derivatives of 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine were tested against various cancer cell lines. The results indicated that modifications in the piperidine structure led to variations in efficacy:
- IC50 values for different derivatives ranged from 0.058 µM (highly active) to values exceeding 10 µM (less active), demonstrating a clear relationship between structural modifications and biological outcomes .
Antiviral Evaluation
A study assessed the antiviral activity of fluorinated phenylamines against HIV strains. Compounds with similar structures showed varying degrees of effectiveness based on their fluorine substitution patterns:
- The most active compounds had EC50 values significantly lower than those of standard antiviral agents, indicating a strong potential for further development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.24 g/mol |
| Antitumor IC50 (SL44) | 3.1 µM |
| Antiviral EC50 (best derivative) | <0.036 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
